molecular formula C16H11NO5 B2775321 Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate CAS No. 2365418-91-1

Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate

Cat. No.: B2775321
CAS No.: 2365418-91-1
M. Wt: 297.266
InChI Key: QULYXPYJQRBNSV-UHFFFAOYSA-N
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Description

“Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate” is a chemical compound with the CAS Number: 2365418-91-1 . It has a molecular weight of 297.27 and its IUPAC name is methyl 2-nitrodibenzo [b,f]oxepine-10-carboxylate . The compound is available for purchase from various chemical suppliers .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 297.27 . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the resources I accessed.

Scientific Research Applications

Structural Analysis and Ring-Enlargement Reactions

Structural Insights and Conformational Studies : The elucidation of crystal structures related to medium-ring compounds and their conformations plays a crucial role in understanding the chemical behavior of complex organic molecules. Studies have shown that the conformations of medium-ring compounds are similar to those of equal-sized compounds previously determined, offering insights into the 'Zip' ring-enlargement reaction's intermediates, side products, or end products. This analysis is pivotal for developing synthetic strategies and understanding molecular stability and reactivity (T. Aono et al., 1985).

Synthesis Techniques

Nitrosative Breakdown and Novel Product Formation : The interaction of hydro(pero)xy derivatives of polyunsaturated fatty acids/esters with nitrite ions under acidic conditions showcases an unusual nitrosative breakdown. This process yields novel 4-nitro-2-oximinoalk-3-enal products, indicating a pathway for producing complex organic molecules from simpler precursors. Such reactions are essential for synthesizing novel compounds with potential applications in various fields (A. Napolitano et al., 2002).

Photochemical Approaches to Cyclic Skeletons : The application of photochemical reactions for the synthesis of cyclic skeletons, such as the conversion of specific derivatives into key intermediates for total syntheses of complex natural products, illustrates the role of photochemistry in organic synthesis. This technique provides a pathway for constructing cyclic structures, crucial for developing pharmaceuticals and materials science (T. Uyehara et al., 1985).

Chemical Reactions and Product Formation

Vinylcyclopropanation and Ring Enlargement : The cyclopropanation of norbornene derivatives with methyl esters of 1-alkylcyclopropene-3-carboxylic acids highlights the application of cyclopropanation reactions in modifying cyclic compounds. Such reactions are pivotal for generating new compounds with potential utility in developing new materials and studying reaction mechanisms (M. Protopopova et al., 1990).

Safety and Hazards

For safety and hazards information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer. An MSDS for this compound is available , but the specific details were not accessible in the resources I used.

Properties

IUPAC Name

methyl 3-nitrobenzo[b][1]benzoxepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-16(18)13-9-10-8-11(17(19)20)6-7-14(10)22-15-5-3-2-4-12(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULYXPYJQRBNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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